7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H19FN4O and its molecular weight is 350.397. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
- A series of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds with structural similarity to 7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrated potent cytotoxic effects in vitro against certain human breast cell lines, specifically MCF-7 (ER+) and MDA 468 (ER-) (Hutchinson et al., 2001).
Neuropeptide S Antagonist Activity
- 7-Substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, closely related to the compound , were identified as potent antagonists of Neuropeptide S, indicating potential therapeutic applications in related disorders (Zhang et al., 2008).
Synthesis and Biological Evaluation
- Novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives were synthesized, indicating the compound's relevance in chemical synthesis and its potential biological activities. Such derivatives have shown a range of pharmacological properties, including antitumor and anti-inflammatory effects (Önal et al., 2008).
Cytotoxicity Against Cancer Cells
- The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown that these compounds could inhibit the growth of certain cancer cells, such as A549 lung cancer cells, in a dose- and time-dependent manner (Zhang et al., 2008).
GPR39 Agonist Activity
- Kinase inhibitors structurally akin to this compound were found to be novel GPR39 agonists. This suggests the compound's potential role in modulating G protein–coupled receptors, which are crucial in various physiological processes (Sato et al., 2016).
Synthesis and Chemical Properties
- The compound's structural class has been involved in the synthesis of various pyrazolo[1,5-a]pyrazine derivatives using one-pot protocols, illustrating its utility in the facile synthesis of heterocyclic compounds (Zaremba et al., 2013).
Properties
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-13-2-6-15(7-3-13)17-10-18-20(26)23-12-19(25(18)24-17)22-11-14-4-8-16(21)9-5-14/h2-10,19,22H,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJAJJRNOQQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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